3-Iodo-2,8-dimethylquinolin-4(1H)-one
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Overview
Description
3-Iodo-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,8-dimethylquinolin-4(1H)-one typically involves the iodination of 2,8-dimethylquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-2,8-dimethylquinolin-4(1H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-2,8-dimethylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinolin-4(1H)-one: Lacks the iodine substituent, potentially leading to different reactivity and biological activity.
3-Bromo-2,8-dimethylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine, which may affect its chemical properties and reactivity.
Uniqueness
The presence of the iodine atom in 3-Iodo-2,8-dimethylquinolin-4(1H)-one can significantly influence its reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to non-halogenated analogs.
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-iodo-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YGMAYMGPEYIUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)I |
Origin of Product |
United States |
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